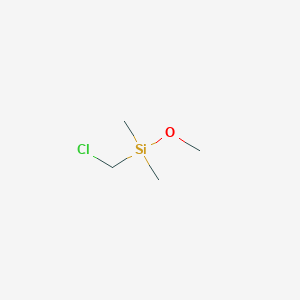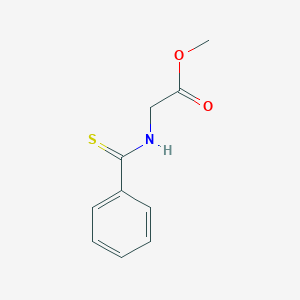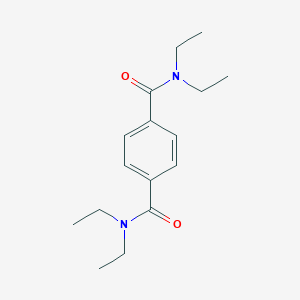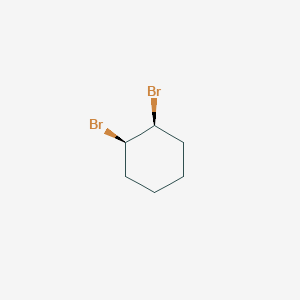
cis-1,2-dibromo-Cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1,2-dibromo-Cyclohexane, also known as cis-1,2-Dibromocyclohexane, is a chemical compound with the molecular formula C6H10Br2. It is a colorless liquid that is used in various scientific research applications.
Aplicaciones Científicas De Investigación
Cis-1,2-dibromo-Cyclohexane is widely used in various scientific research applications. It is used as a reagent in organic synthesis, particularly in the preparation of other cyclohexane derivatives. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
Cis-1,2-dibromo-Cyclohexane acts as a halogenating agent, which means it can add halogens such as bromine and chlorine to other compounds. It can also undergo nucleophilic substitution reactions, where it can replace a functional group in a molecule with another nucleophile.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to have toxic effects on aquatic organisms and can cause skin and eye irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-1,2-dibromo-Cyclohexane is a useful reagent in organic synthesis due to its ability to add halogens to other compounds. It is also relatively easy to synthesize and purify. However, it can be toxic and should be handled with care. It also has limited solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on cis-1,2-dibromo-Cyclohexane. One direction is to explore its potential use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to study its toxicity and environmental impact to better understand its potential risks. Additionally, further research could be done to optimize its synthesis and purification methods.
Conclusion
In conclusion, this compound is a useful reagent in organic synthesis with various scientific research applications. Its mechanism of action involves halogenation and nucleophilic substitution reactions. While it has limited research on its biochemical and physiological effects, it should be handled with care due to its potential toxicity. Future research could explore its potential use in the synthesis of new compounds and its environmental impact.
Métodos De Síntesis
Cis-1,2-dibromo-Cyclohexane can be synthesized by the addition of bromine to Cyclohexene. The reaction takes place in the presence of a catalyst such as FeBr3 or AlBr3. The product is then purified through distillation or recrystallization.
Propiedades
Número CAS |
19246-38-9 |
|---|---|
Fórmula molecular |
C6H10Br2 |
Peso molecular |
241.95 g/mol |
Nombre IUPAC |
(1S,2R)-1,2-dibromocyclohexane |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ |
Clave InChI |
CZNHKZKWKJNOTE-OLQVQODUSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)Br)Br |
SMILES |
C1CCC(C(C1)Br)Br |
SMILES canónico |
C1CCC(C(C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



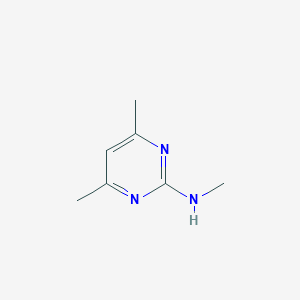
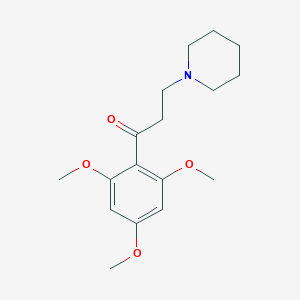
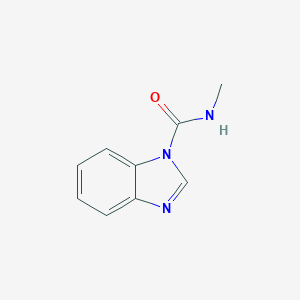
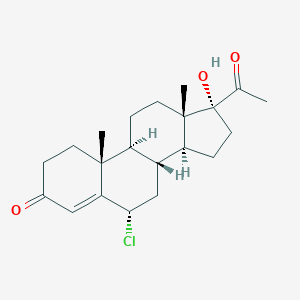
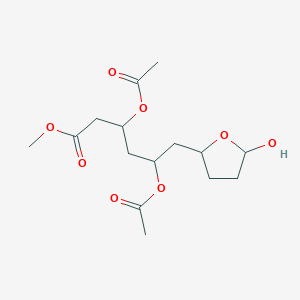
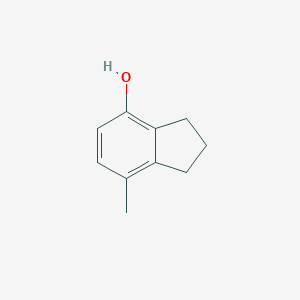

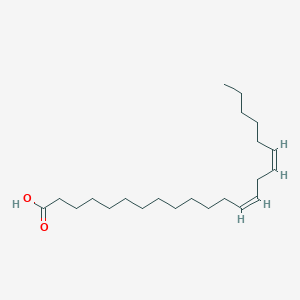
![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
